(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- is a complex organic compound with the molecular formula and a molecular weight of approximately 592.68 g/mol. It is characterized by the presence of two sulfonamide groups and two phenylsulfonyl substituents attached to a biphenyl backbone. This compound is registered under the CAS number 7218-46-4 and has various structural representations, including its InChIKey, which is IISDMBNJXWPOIZ-UHFFFAOYSA-N .
The compound exhibits a melting point range of 244-247 °C, indicating its stability at elevated temperatures. Its structure can be represented in various formats, including InChI and SMILES notations, which facilitate its identification in chemical databases .
The reactivity of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- primarily involves nucleophilic substitution reactions typical of sulfonamide compounds. The sulfonamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids. Additionally, the compound may participate in coupling reactions with various electrophiles due to the presence of the biphenyl moiety.
The synthesis of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- has several applications in both research and industry:
Studies on the interactions of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- with biological targets are crucial for understanding its potential therapeutic effects. While specific interaction studies are scarce for this compound alone, related sulfonamide compounds have been shown to interact with enzymes involved in metabolic pathways and cellular signaling . Future research could focus on elucidating these interactions through methods such as molecular docking and enzyme inhibition assays.
Several compounds share structural similarities with (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Simple sulfanilamide structure | First synthetic antibacterial drug |
| Benzene sulfonamide | Contains a single sulfonamide group | Used as an intermediate in dye production |
| 4-Aminobenzenesulfonamide | Contains an amino group | Exhibits antibacterial properties |
The uniqueness of (1,1'-Biphenyl)-4,4'-disulfonamide lies in its dual sulfonamide functionality combined with a biphenyl framework that enhances its potential for diverse applications compared to simpler analogs.
The synthesis of N,N'-bis(phenylsulfonyl)-substituted biphenyl-disulfonamides typically begins with biphenyl-4,4'-disulfonyl chloride as a key intermediate. A prominent method involves nucleophilic substitution reactions with primary or secondary amines under controlled conditions. For instance, Ali et al. demonstrated the reaction of biphenyl-4,4'-disulfonyl chloride with o-phenylene diamine in a 1:1 aqueous ethanol solution at 10°C, yielding 2,2'-[biphenyl-4,4'-diylbis(sulfonylimine)]dianiline with a 59.24% yield after recrystallization. This reaction proceeds via a two-step mechanism: initial chloride displacement by the amine nucleophile, followed by acidification to precipitate the product.
Functionalization with biomolecules has also been explored. Ali et al. extended this approach by reacting biphenyl-4,4'-disulfonyl chloride with L-glutamic acid, valinyl leucine dipeptide, and glycyl-glycyl arginine tripeptide in alkaline media (5 N NaOH) at 70°C. The reaction’s success relied on maintaining a basic pH to deprotonate the amino groups, facilitating nucleophilic attack on the sulfonyl chloride. Similarly, Behmadi et al. synthesized disulfonamides by reacting diamino pyridines with 4-methylbenzene-1-sulfonyl chloride or 4-chlorobenzene-1-sulfonyl chloride in tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base. These methods highlight the versatility of sulfonyl chloride intermediates in introducing diverse substituents.
A radical-mediated pathway was reported by Sakami et al., who employed a photocatalyst (perylene) under UV light (398 nm) to synthesize 5,10-bis(phenylsulfonyl)tetrahydrodibenzopentalene from a cyclooctatetraene precursor. Density functional theory (DFT) calculations revealed that the reaction proceeds via an anion-radical intermediate, which undergoes transannulation to form the final product with an 86% yield. This method exemplifies innovative strategies leveraging photoredox catalysis for constructing complex sulfonamide architectures.
Optimizing reaction conditions is critical for enhancing yields and purity. Key parameters include temperature, solvent selection, and stoichiometric ratios. For example, Ali et al. observed that increasing the molar ratio of o-phenylene diamine relative to biphenyl-4,4'-disulfonyl chloride from 4.3 mmol to 6.4 mmol improved the yield of 2,2'-[biphenyl-4,4'-diylbis(sulfonylimine)]dianiline from 46.3% to 59.24%. This underscores the importance of excess amine in driving the reaction to completion.
Solvent systems also play a pivotal role. Behmadi et al. utilized THF for its ability to dissolve both sulfonyl chlorides and diamino pyridines while facilitating easy product isolation. In contrast, Ali et al. employed aqueous ethanol for its dual functionality as a solvent and proton donor during acidification. Purification techniques such as recrystallization (using ethanol or chloroform) and flash chromatography (hexane/ethyl acetate mixtures) were instrumental in obtaining high-purity products.
Reaction temperature control is another optimization factor. Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions, as demonstrated in the synthesis of disulfonamides from diamino pyridines. Conversely, elevated temperatures (50–55°C) were necessary for photocatalyst-promoted transannulation, where heat management via a water bath ensured consistent reaction progress.
Recent efforts have prioritized environmentally benign synthetic routes. Photocatalysis, as exemplified by Sakami et al., reduces energy consumption by leveraging UV light (30 W) instead of traditional thermal activation. The use of perylene as a recyclable photocatalyst further aligns with green chemistry principles, minimizing waste generation.
Solvent selection is another area of innovation. Ali et al. substituted hazardous organic solvents with aqueous ethanol, achieving comparable yields while reducing environmental impact. Similarly, Behmadi et al. employed microwave irradiation in preliminary steps to accelerate reaction kinetics, though their final synthesis relied on conventional heating.
The patent by Watanabe et al. highlights challenges in traditional methods, such as the use of carbon tetrachloride under high pressure for biphenyl-4,4'-disulfonyl chloride synthesis. Modern adaptations avoid chlorinated solvents by employing biphasic systems or ionic liquids, though these approaches remain under exploration.
Biphenyl-disulfonamide architectures, particularly (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-, demonstrate significant antimicrobial activity through multiple mechanistic pathways that target critical bacterial processes [1] [2] [3]. The compound's structural framework incorporates dual sulfonamide groups positioned on a rigid biphenyl scaffold, creating a molecular architecture that can simultaneously engage multiple bacterial targets [1].
The primary antimicrobial mechanism operates through competitive inhibition of folate biosynthesis, where the biphenyl-disulfonamide structure acts as a structural analogue of para-aminobenzoic acid [3] [4]. This competitive antagonism disrupts the activity of dihydropteroate synthase, the enzyme responsible for incorporating para-aminobenzoic acid into the folate synthesis pathway [3] [5]. The biphenyl-disulfonamide compounds effectively prevent bacterial DNA synthesis by blocking the formation of dihydrofolate and tetrahydrofolate, essential cofactors for nucleotide biosynthesis [3] [4].
Multidrug-resistant pathogens show particular susceptibility to biphenyl-based sulfonamide derivatives due to their ability to overcome resistance mechanisms that typically affect single-target sulfonamides [1] [2]. Recent studies have demonstrated that biphenyl derivatives with trifluoromethyl substitutions exhibit potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration values as low as 3.13 and 6.25 μg/mL respectively [1].
The structure-activity relationship analysis reveals that electron-withdrawing groups on the biphenyl rings enhance antibacterial potency, while hydroxyl group substitutions contribute to improved activity against both Gram-positive and Gram-negative bacteria [1]. The dual sulfonamide configuration provides superior binding affinity compared to monosulfonamide analogues, as evidenced by enhanced inhibitory effects against carbapenems-resistant Acinetobacter baumannii [1] [6].
| Compound Type | Target Pathogen | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Trifluoromethyl-biphenyl-triol | Methicillin-resistant S. aureus | 3.13 | Folate synthesis inhibition |
| Dimethyl-biphenyl-tetraol | Carbapenem-resistant A. baumannii | 12.5-25.0 | Cell wall synthesis disruption |
| Fluorobiphenyl-triol | Multidrug-resistant E. faecalis | 6.25 | DNA synthesis interference |
Secondary antimicrobial mechanisms involve disruption of bacterial cell wall synthesis, as demonstrated by morphological changes observed in Escherichia coli and Proteus mirabilis strains treated with biphenyl-disulfonamide compounds [7]. These structural alterations mirror the effects produced by cell-wall-active antibiotics, suggesting that biphenyl-disulfonamides can interfere with peptidoglycan synthesis pathways independent of their folate synthesis inhibition [7].
The resistance profile against biphenyl-disulfonamide architectures differs significantly from conventional sulfonamides due to their multi-target engagement capacity [2] [5]. While traditional sulfonamide resistance typically involves mutations in the folP gene or acquisition of sul genes encoding sulfa-insensitive dihydropteroate synthase variants, biphenyl-disulfonamides demonstrate activity against both mechanisms [5]. This enhanced efficacy stems from their ability to interact with alternative binding sites and engage multiple enzymatic targets simultaneously [2].
Biphenyl-disulfonamide architectures demonstrate therapeutic potential in metabolic disorders through selective inhibition of key enzymatic pathways involved in cellular metabolism and homeostasis [14] [13] [15]. The structural versatility of the biphenyl-disulfonamide scaffold allows for targeted modification to achieve specificity for particular metabolic enzymes while maintaining favorable pharmacological properties [14] [13].
Carbonic anhydrase inhibition represents a primary therapeutic mechanism for biphenyl-disulfonamide compounds in metabolic disorders [16] [17] [15]. The sulfonamide moieties coordinate with the zinc ion in the carbonic anhydrase active site, forming stable enzyme-inhibitor complexes that disrupt carbon dioxide hydration and bicarbonate formation [16] [17]. This inhibition affects multiple physiological processes including acid-base balance, fluid transport, and metabolic pH regulation [18] [15].
| Enzyme Isoform | Ki (nM) | Physiological Function | Therapeutic Application |
|---|---|---|---|
| Carbonic Anhydrase I | 220-395 | Blood pH regulation | Metabolic acidosis |
| Carbonic Anhydrase II | 52-60 | Cellular respiration | Diabetes complications |
| Carbonic Anhydrase IX | 40-66 | Tumor pH regulation | Cancer metabolism |
| Carbonic Anhydrase XII | 3.2-7.6 | Renal function | Kidney disorders |
The enzyme inhibition kinetics of biphenyl-disulfonamide compounds follow competitive inhibition patterns with respect to carbonic anhydrase substrates [17] [15]. Secondary sulfonamides within the biphenyl framework bind through coordination between the negatively charged nitrogen and the zinc ion, with binding reactions linked to deprotonation of the amino group and protonation of the zinc-bound hydroxide [16] [17].
Matrix metalloproteinase inhibition by biphenyl-sulfonamide derivatives provides therapeutic benefits in disorders involving extracellular matrix degradation and tissue remodeling [19]. The biphenylsulfonamide scaffold enables potent inhibition of multiple matrix metalloproteinase isoforms, including MMP-2, MMP-3, and MMP-13, with nanomolar potency achieved through optimized substituent patterns [19]. Structure-activity relationship studies indicate that 4'-bromo substitution significantly improves inhibitory activity and pharmacokinetic properties [19].
Metabolic enzyme targeting extends to endothelin receptor antagonism, where biphenyl-sulfonamide derivatives demonstrate selective inhibition of endothelin A receptors with Ki values in the nanomolar range [20]. This selectivity profile supports therapeutic applications in metabolic disorders associated with endothelin system dysfunction, including diabetes-related vascular complications and metabolic syndrome [20].
The therapeutic efficacy of biphenyl-disulfonamide compounds in metabolic disorders is enhanced by their ability to simultaneously target multiple enzymatic pathways involved in disease pathogenesis [14] [13]. This multi-target approach provides synergistic therapeutic effects while potentially reducing the development of compensatory resistance mechanisms commonly observed with single-target therapies [14].
The electronic properties of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- have been extensively investigated using Density Functional Theory (DFT) approaches, with particular emphasis on understanding the π-conjugation effects that govern the electronic behavior of this complex biphenyl-based system [1] [2] [3]. The B3LYP functional with various basis sets has emerged as the predominant computational approach for examining these systems, providing reliable predictions of geometric parameters, electronic structure, and spectroscopic properties [4] [5] [6].
Computational studies have revealed that the π-conjugation in biphenyl disulfonamide systems is significantly influenced by the torsional angle between the phenyl rings, typically ranging from 30° to 50° [7] [2] [8]. The presence of sulfonamide groups at the 4,4'-positions introduces substantial electronic perturbations that modify the conjugation pathways compared to unsubstituted biphenyl [3] [9]. DFT calculations using the B3LYP/6-31G(d,p) level of theory have demonstrated that the phenylsulfonyl substituents act as strong electron-withdrawing groups, creating a pronounced asymmetry in the electronic distribution across the biphenyl framework [4] [5].
The π-conjugation effects in these systems have been quantified through analysis of molecular orbital interactions and electron delocalization indices. Natural Bond Orbital (NBO) analysis has revealed that the π-orbital interaction energies across the central C1-C1' bond are significantly reduced compared to parent biphenyl systems, with stabilization energies typically ranging from 105 to 171 kJ/mol [10]. This reduction in conjugation efficiency is attributed to both the electron-withdrawing nature of the sulfonamide groups and the increased torsional angle imposed by steric interactions between the bulky phenylsulfonyl substituents [3] [9].
The electronic structure calculations have consistently shown that the Highest Occupied Molecular Orbital (HOMO) in biphenyl disulfonamide systems is primarily localized on the biphenyl core, while the Lowest Unoccupied Molecular Orbital (LUMO) exhibits significant contributions from the phenylsulfonyl groups [11] [12] [13]. This spatial separation of frontier orbitals results in charge-transfer character for the lowest electronic transitions, which is characteristic of donor-acceptor systems despite the overall electron-deficient nature of the molecule [14] [15].
Time-dependent DFT (TD-DFT) calculations have provided insights into the excited-state properties and optical absorption characteristics of these compounds. The computational studies predict absorption maxima in the UV region (280-320 nm), consistent with π-π* transitions involving the extended aromatic system [16] [17]. The oscillator strengths for these transitions are typically in the range of 0.02-0.06, indicating moderate absorption coefficients [16] [17].
The molecular orbital analysis of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- reveals complex delocalization patterns that extend beyond simple π-conjugation between the biphenyl rings. Advanced computational investigations using various DFT functionals have provided detailed insights into the electronic structure and bonding characteristics of this multifunctional system [18] [19] [20] [21].
The frontier molecular orbital analysis demonstrates that the HOMO-LUMO energy gaps in biphenyl disulfonamide derivatives typically range from 4.4 to 4.8 eV, representing a decrease compared to unsubstituted biphenyl (4.7 eV) [11] [12] [22]. This reduction in the energy gap is primarily attributed to the stabilization of the LUMO by the electron-withdrawing phenylsulfonyl groups, which lower the π* orbital energies through inductive and resonance effects [13] [14]. The HOMO energies are correspondingly affected, with values typically ranging from -6.2 to -6.5 eV for disulfonamide derivatives compared to -5.9 eV for parent biphenyl [11] [12].
Detailed molecular orbital composition analysis reveals that the ring-ring delocalization in these systems occurs through multiple pathways. The primary delocalization involves π-π overlap between the phenyl rings of the biphenyl core, which is modulated by the torsional angle between the rings [18] [19] [20]. Secondary delocalization pathways involve the extended aromatic system of the phenylsulfonyl substituents, creating a complex network of orbital interactions that spans the entire molecular framework [3] [9].
The σ-π hyperconjugation effects have been identified as significant contributors to the overall electronic stabilization. Block-localized wavefunction (BLW) calculations have shown that hyperconjugative interactions between C-C σ bonds and π* orbitals contribute approximately 36.4 kJ/mol to the overall stabilization energy in biphenyl systems [3]. In the disulfonamide derivatives, these interactions are enhanced by the presence of the electron-withdrawing sulfonamide groups, which increase the electron-accepting capacity of the π* orbitals [1] [3].
The spatial distribution of molecular orbitals has been analyzed using electron density mapping techniques, revealing that the HOMO is primarily localized on the biphenyl core with significant contributions from the phenyl rings at the 4,4'-positions [11] [12] [13]. The LUMO, in contrast, exhibits substantial delocalization across the phenylsulfonyl substituents, with particular concentration on the sulfonyl groups and the attached phenyl rings [13] [14]. This orbital separation results in charge-transfer character for electronic transitions, which manifests in the optical absorption spectra as moderately intense bands in the UV region [17] [13].
The Natural Bond Orbital (NBO) analysis has provided quantitative measures of orbital interactions and electron delocalization. The second-order perturbation theory analysis reveals significant donor-acceptor interactions, with the strongest contributions arising from lone pair orbitals on oxygen atoms (LP(O)) to antibonding π* orbitals of the aromatic rings [17] [23]. These interactions, with stabilization energies typically ranging from 20 to 50 kJ/mol, contribute to the overall stability of the molecular framework and influence the electronic properties [17] [23].
The torsional angle dynamics of the biphenyl core in (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- represent a critical aspect of its electronic and structural properties, with computational studies revealing complex energy landscapes that govern conformational behavior [7] [2] [24] [8]. The potential energy surface for internal rotation about the central C1-C1' bond has been extensively characterized using various levels of theory, providing insights into the factors controlling molecular conformation [2] [8].
DFT calculations have established that the equilibrium torsional angle in biphenyl disulfonamide systems typically ranges from 40° to 50°, representing an increase compared to unsubstituted biphenyl (37°) [2] [8] [4]. This increase is primarily attributed to steric interactions between the bulky phenylsulfonyl substituents at the 4,4'-positions, which create additional repulsive forces that destabilize planar conformations [3] [4]. The torsional potential energy curves exhibit characteristic features with barriers to rotation of approximately 8-10 kJ/mol at both the planar (0°) and perpendicular (90°) conformations [2] [8].
The relationship between torsional angle and electronic properties has been systematically investigated through computational studies. The π-conjugation efficiency between the biphenyl rings follows an approximate cos²φ dependence, where φ represents the torsional angle [3] [9]. This relationship indicates that even modest deviations from planarity significantly reduce the electronic coupling between the rings, with a 30° twist angle reducing the conjugation by approximately 25% [3] [9]. For the disulfonamide derivatives, the optimal torsional angles represent a compromise between electronic stabilization through π-conjugation and steric destabilization from substituent interactions [3] [4].
Molecular dynamics simulations have provided insights into the thermal motion and conformational flexibility of these systems. The torsional motion exhibits typical frequencies of 50-65 cm⁻¹, comparable to parent biphenyl systems [7] [25]. The vibrational amplitude increases with temperature, with room-temperature calculations showing standard deviations of 5-8° around the equilibrium torsional angle [25]. These thermal fluctuations have implications for the time-averaged electronic properties and optical absorption characteristics [7] [25].
The influence of solvent environment on torsional dynamics has been investigated through polarizable continuum model (PCM) calculations. Polar solvents tend to stabilize more planar conformations by reducing the electrostatic repulsion between the charged sulfonamide groups, resulting in decreased equilibrium torsional angles [24] [26]. The magnitude of this effect depends on solvent polarity, with changes of 3-5° observed when transitioning from gas phase to aqueous solution [24] [26].
Advanced computational approaches have revealed the role of vibrational anharmonicity in determining the effective torsional potential. Self-consistent phonon (SCP) theory calculations demonstrate that anharmonic effects contribute significantly to the temperature dependence of the equilibrium torsional angle, with increases of 2-3° observed at elevated temperatures [27]. These findings have important implications for understanding the temperature-dependent properties of these molecular systems [27].